molecular formula C13H11NO2S B034000 10-Methyl-10H-phenothiazine 5,5-dioxide CAS No. 19607-01-3

10-Methyl-10H-phenothiazine 5,5-dioxide

Cat. No. B034000
CAS RN: 19607-01-3
M. Wt: 245.3 g/mol
InChI Key: SSIOPLVRUPBGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methyl-10H-phenothiazine 5,5-dioxide (MTD) is a heterocyclic compound that belongs to the family of phenothiazine derivatives. It has been widely used in the field of scientific research due to its unique chemical and biological properties. MTD has been reported to possess a wide range of biological activities, including antipsychotic, antihistaminic, and antioxidant effects.

Mechanism of Action

The mechanism of action of 10-Methyl-10H-phenothiazine 5,5-dioxide is not fully understood. However, it has been reported to interact with various receptors in the central nervous system, including dopamine, serotonin, and histamine receptors. 10-Methyl-10H-phenothiazine 5,5-dioxide has also been reported to possess antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
10-Methyl-10H-phenothiazine 5,5-dioxide has been reported to possess a wide range of biochemical and physiological effects. It has been shown to possess antipsychotic effects in animal models of schizophrenia. 10-Methyl-10H-phenothiazine 5,5-dioxide has also been reported to possess antihistaminic effects, which may contribute to its sedative properties. Moreover, 10-Methyl-10H-phenothiazine 5,5-dioxide has been shown to possess antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

10-Methyl-10H-phenothiazine 5,5-dioxide has several advantages for lab experiments. It is readily available in high purity, making it easy to use in experiments. 10-Methyl-10H-phenothiazine 5,5-dioxide has also been extensively studied, making it a well-characterized compound. However, 10-Methyl-10H-phenothiazine 5,5-dioxide has some limitations for lab experiments. It has been reported to possess low solubility in water, which may limit its use in aqueous experiments. Moreover, 10-Methyl-10H-phenothiazine 5,5-dioxide has been reported to possess some toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for 10-Methyl-10H-phenothiazine 5,5-dioxide research. One area of research is the development of 10-Methyl-10H-phenothiazine 5,5-dioxide derivatives with improved solubility and bioavailability. Another area of research is the investigation of the structure-activity relationship of 10-Methyl-10H-phenothiazine 5,5-dioxide derivatives to identify compounds with improved biological activity. Moreover, 10-Methyl-10H-phenothiazine 5,5-dioxide can be used as a probe to study the interaction of proteins and nucleic acids, which may lead to the development of new diagnostic and therapeutic tools.

Synthesis Methods

10-Methyl-10H-phenothiazine 5,5-dioxide can be synthesized by the oxidation of 10-methylphenothiazine with hydrogen peroxide in acetic acid. The reaction proceeds smoothly at room temperature and yields 10-Methyl-10H-phenothiazine 5,5-dioxide in high purity. The synthesis method has been optimized to obtain 10-Methyl-10H-phenothiazine 5,5-dioxide in large quantities, making it readily available for scientific research.

Scientific Research Applications

10-Methyl-10H-phenothiazine 5,5-dioxide has been widely used in scientific research due to its unique chemical and biological properties. It has been reported to possess a wide range of biological activities, including antipsychotic, antihistaminic, and antioxidant effects. 10-Methyl-10H-phenothiazine 5,5-dioxide has also been used as a probe to investigate the structure-activity relationship of phenothiazine derivatives. Moreover, 10-Methyl-10H-phenothiazine 5,5-dioxide has been used as a fluorescent probe to study the interaction of proteins and nucleic acids.

properties

CAS RN

19607-01-3

Product Name

10-Methyl-10H-phenothiazine 5,5-dioxide

Molecular Formula

C13H11NO2S

Molecular Weight

245.3 g/mol

IUPAC Name

10-methylphenothiazine 5,5-dioxide

InChI

InChI=1S/C13H11NO2S/c1-14-10-6-2-4-8-12(10)17(15,16)13-9-5-3-7-11(13)14/h2-9H,1H3

InChI Key

SSIOPLVRUPBGPG-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31

synonyms

10-Methyl-10H-phenothiazine 5,5-dioxide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.